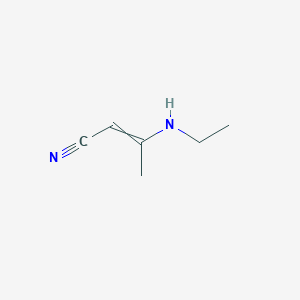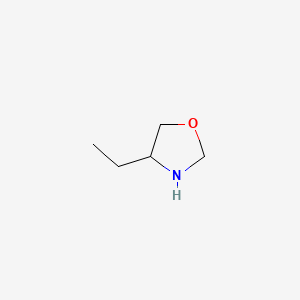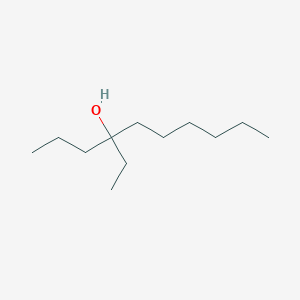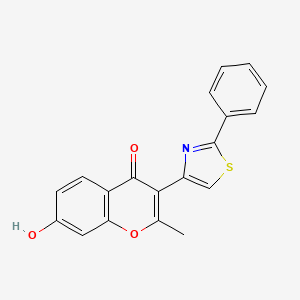
3-(Ethylamino)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)but-2-enenitrile is an organic compound with the molecular formula C6H10N2. It is a nitrile derivative, characterized by the presence of an ethylamino group attached to a but-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of 3-(ethylamino)but-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The nitrile group in this compound can be substituted by various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Oximes, other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
3-(Ethylamino)but-2-enenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(ethylamino)but-2-enenitrile involves its interaction with various molecular targets, such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the ethylamino group can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
But-2-enenitrile: Similar in structure but lacks the ethylamino group.
3-Aminobut-2-enenitrile: Similar but has an amino group instead of an ethylamino group.
Ethylamine: Contains an ethylamino group but lacks the nitrile functionality.
Uniqueness
3-(Ethylamino)but-2-enenitrile is unique due to the presence of both an ethylamino group and a nitrile group, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Propiedades
Número CAS |
54567-99-6 |
|---|---|
Fórmula molecular |
C6H10N2 |
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
3-(ethylamino)but-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7/h4,8H,3H2,1-2H3 |
Clave InChI |
OEZMXVONOBOIOE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)


![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
